3,7-Dimethylnona-2,6-dienenitrile
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Overview
Description
3,7-Dimethylnona-2,6-dienenitrile is an organic compound with the molecular formula C11H17N . It is known for its application in the fragrance industry, particularly in perfumes for cosmetics and household products . The compound is characterized by its unique structure, which includes a nitrile group and multiple double bonds.
Preparation Methods
The synthesis of 3,7-Dimethylnona-2,6-dienenitrile involves several synthetic routes. One common method is the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions . Industrial production methods often involve catalytic processes to ensure high yield and purity . The specific reaction conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of production .
Chemical Reactions Analysis
3,7-Dimethylnona-2,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bonds in the compound allow for substitution reactions with halogens and other electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents such as lithium aluminum hydride , and halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7-Dimethylnona-2,6-dienenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3,7-Dimethylnona-2,6-dienenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions , while the double bonds can undergo electrophilic addition . These interactions can affect various biochemical pathways, depending on the specific context and application .
Comparison with Similar Compounds
3,7-Dimethylnona-2,6-dienenitrile can be compared with other similar compounds such as:
- 3,7-Dimethyl-2,6-octadienenitrile
- 3,7-Dimethyl-2,6-decadienenitrile
These compounds share similar structural features but differ in the length of their carbon chains and the position of double bonds . The unique combination of the nitrile group and the specific arrangement of double bonds in this compound gives it distinct chemical properties and applications .
Properties
CAS No. |
61792-11-8 |
---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2Z,6E)-3,7-dimethylnona-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3/b10-6+,11-8- |
InChI Key |
DHJVLXVXNFUSMU-HOLFWZHHSA-N |
SMILES |
CCC(=CCCC(=CC#N)C)C |
Isomeric SMILES |
CC/C(=C/CC/C(=C\C#N)/C)/C |
Canonical SMILES |
CCC(=CCCC(=CC#N)C)C |
Key on ui other cas no. |
61792-11-8 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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